molecular formula C10H7BrClFN2 B2456177 4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole CAS No. 957266-00-1

4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole

Cat. No.: B2456177
CAS No.: 957266-00-1
M. Wt: 289.53
InChI Key: GVCAJKZVRAFVOD-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole (CAS 957266-00-1) is a high-purity brominated and halogenated pyrazole building block designed for advanced chemical synthesis and pharmaceutical research. With a molecular weight of 289.53 and the molecular formula C 10 H 7 BrClFN 2 , this compound is characterized by its high purity, specified at 97% . Its structure features a pyrazole core functionalized with a bromo substituent and a 2-chloro-6-fluorobenzyl group, making it a versatile intermediate for constructing more complex molecules, such as through further derivatization into amines or isothiocyanates . Pyrazole derivatives are recognized as potent medicinal scaffolds exhibiting a wide spectrum of biological activities . They are frequently explored in drug discovery for their potential anti-microbial, anti-inflammatory, anti-cancer, and anti-viral properties . As such, this compound holds significant value for researchers in medicinal chemistry, particularly in the synthesis of novel bioactive molecules and the development of targeted small-molecule libraries. Handle with appropriate precautions; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClFN2/c11-7-4-14-15(5-7)6-8-9(12)2-1-3-10(8)13/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCAJKZVRAFVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole typically involves the reaction of 2-chloro-6-fluorobenzyl bromide with 4-bromo-1H-pyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₁₆H₁₁BrClFN₄O₄S
  • Molecular Weight : 489.7 g/mol
  • Structure : The compound features a pyrazole ring substituted with bromine and a benzyl moiety containing chlorine and fluorine atoms, which contribute to its unique chemical properties and potential biological activities.

Medicinal Chemistry

4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole has been investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant activity against bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii. The bromo-substituted derivative demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against these pathogens, indicating strong antimicrobial potential .
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory responses. For instance, certain analogs have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation in animal models .
  • Anticancer Activity : The compound's mechanism may involve interactions with specific enzymes or receptors that are critical in cancer pathways. Some studies report that pyrazole derivatives can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Biological Research

The compound has been explored for its interactions with biological targets:

  • Enzyme Inhibition : The presence of halogen substituents enhances binding affinity to various enzymes, making it a candidate for drug development targeting metabolic disorders and neurodegenerative diseases. For example, compounds with similar structures have shown inhibition of acetylcholinesterase, relevant in Alzheimer's disease treatment .
  • Neuroprotective Effects : Some studies suggest that pyrazole derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative conditions .

Material Science

In addition to its biological applications, this compound serves as a building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound is utilized in the synthesis of more complex organic molecules, which can lead to the development of novel materials with unique properties. This includes polymers and other functional materials used in various industrial applications.

Case Study 1: Antimicrobial Activity

A study conducted on a series of pyrazole derivatives demonstrated that the introduction of halogen atoms significantly enhanced antimicrobial activity against resistant bacterial strains. The specific compound exhibited potent activity against Acinetobacter baumannii, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

Research published in the Journal of Pharmacology highlighted the anticancer effects of pyrazole derivatives. The study found that specific substitutions on the pyrazole ring led to increased cytotoxicity against breast cancer cell lines, implicating the compound's role in apoptosis induction and cell cycle modulation .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogens enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(2-chlorobenzyl)-1H-pyrazole
  • 4-Bromo-1-(2-fluorobenzyl)-1H-pyrazole
  • 4-Bromo-1-(2-chloro-6-methylbenzyl)-1H-pyrazole

Uniqueness

4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual halogenation enhances its chemical reactivity and biological activity, making it a valuable compound in various research applications.

Biological Activity

4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the nucleophilic substitution reaction of 2-chloro-6-fluorobenzyl bromide with 4-bromo-1H-pyrazole. The reaction is conducted in an aprotic solvent such as dimethylformamide (DMF) with potassium carbonate as a base, under elevated temperatures to enhance yield and purity.

Key Reaction Conditions

Reagent Role Conditions
2-Chloro-6-fluorobenzyl bromideElectrophileDMF, heat
4-Bromo-1H-pyrazoleNucleophilePotassium carbonate, heat

Biological Activities

Research has highlighted a range of biological activities associated with pyrazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The presence of halogen substituents in this compound enhances its reactivity and biological potency.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial effects against various bacterial strains. For instance, compounds similar to this compound have demonstrated promising activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Compound Target Bacteria MIC (µg/mL)
This compoundE. coli25
Similar pyrazolesS. aureus30

Anticancer Potential

The compound is also being explored for its anticancer properties. In vitro studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions at the molecular level are still under investigation, but initial results suggest a promising pathway for drug development .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that the presence of halogenated substituents significantly improved the antibacterial activity compared to non-halogenated analogs .
  • Anti-inflammatory Effects : Another research focused on the anti-inflammatory activity of pyrazole compounds, where derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The results showed a substantial reduction in cytokine levels, indicating potential therapeutic benefits for inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor binding, leading to altered cellular responses. The dual halogenation (bromine and chlorine) enhances its binding affinity and specificity, making it a potent candidate for further pharmacological exploration .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting a bromo-substituted pyrazole precursor (e.g., 4-bromo-1H-pyrazole) with 2-chloro-6-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by recrystallization for higher purity. Monitoring reaction progress using TLC and verifying the product via melting point analysis can prevent side reactions .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ ~6.5–8.5 ppm) and benzyl group aromatic protons (δ ~7.0–7.5 ppm). The 2-chloro-6-fluorobenzyl substituent will exhibit distinct splitting patterns due to fluorine coupling (e.g., doublets or triplets). The benzylic CH₂ group typically appears as a singlet near δ 4.5–5.5 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with calculated and observed masses (e.g., C₁₀H₇BrClF₂N₂: ~347 Da). Discrepancies >2 ppm warrant reanalysis or alternative ionization methods (e.g., ESI vs. EI) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols.
  • Storage : Store in airtight containers in a dry, ventilated area away from light. Avoid incompatible materials (e.g., strong oxidizers).
  • Spill Response : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Skin contact requires immediate washing with soap/water .

Advanced Research Questions

Q. How do electronic effects of substituents influence the pyrazole ring’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 4-position acts as a leaving group in Suzuki or Buchwald-Hartwig couplings. Electron-withdrawing groups (e.g., Cl, F on the benzyl ring) deactivate the pyrazole ring, slowing nucleophilic substitution but stabilizing intermediates. Computational studies (DFT) can predict reactivity trends by analyzing LUMO localization. Experimental validation via kinetic monitoring (e.g., in situ NMR) is advised .

Q. How can contradictions in spectroscopic data during derivative synthesis be resolved?

  • Methodological Answer :
  • Multi-spectral correlation : Combine NMR, IR (e.g., C-Br stretch ~500–600 cm⁻¹), and HRMS to cross-verify structures. For ambiguous NOE effects, use 2D NMR (e.g., COSY, HSQC).
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving discrepancies in substituent positioning .

Q. How to design stability studies under varying conditions (pH, temperature, light)?

  • Methodological Answer :
  • Kinetic studies : Prepare solutions in buffers (pH 3–11) and monitor degradation via HPLC at 25°C, 40°C, and 60°C. Calculate activation energy (Arrhenius plot) to predict shelf life.
  • Photostability : Expose solid samples to UV light (ICH Q1B guidelines) and analyze by LC-MS for photodegradants. Use amber glassware for light-sensitive storage .

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